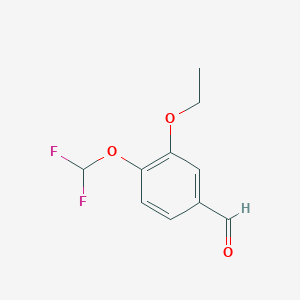

4-(Difluoromethoxy)-3-ethoxybenzaldehyde

Descripción

Significance of Substituted Benzaldehydes in Organic Synthesis and Medicinal Chemistry

Substituted benzaldehydes are a cornerstone of organic synthesis, prized for their versatility as chemical building blocks. wisdomlib.org The aldehyde functional group is highly reactive and participates in a wide array of chemical transformations, making these compounds essential starting materials for constructing complex molecular architectures. acs.orgrug.nl They are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. acs.org

In organic synthesis, these compounds are key precursors for various reactions, including the formation of Schiff bases through condensation with amines and the synthesis of chalcones and pyrazole (B372694) derivatives. wisdomlib.org Modern synthetic methodologies have further expanded their utility. For instance, one-pot procedures involving the reduction of precursor amides to form a stable intermediate allow for subsequent cross-coupling reactions with organometallic reagents, providing a rapid and efficient route to a diverse range of highly functionalized benzaldehydes. acs.orgacs.orgresearchgate.net This versatility makes substituted benzaldehydes privileged structures in the design and synthesis of novel compounds for drug discovery and materials science. rug.nl

Role of Fluorinated Organic Compounds in Contemporary Drug Discovery and Agrochemicals

The strategic incorporation of fluorine into organic molecules is a widely adopted and powerful strategy in medicinal chemistry and agrochemical development. tandfonline.comtandfonline.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly and beneficially alter the characteristics of a parent compound. tandfonline.com Approximately half of the drugs approved by the U.S. FDA in some recent years have been organofluorine compounds. tandfonline.com

Key advantages of fluorination in drug design include:

Enhanced Metabolic Stability : The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes. tandfonline.com This can block metabolically labile sites, prolonging the drug's half-life, which may improve patient compliance by reducing dosing frequency. nih.govresearchgate.net

Increased Lipophilicity and Permeability : Fluorine substitution generally increases a molecule's lipophilicity (fat-solubility). tandfonline.commdpi.com This can enhance the absorption of a drug and its ability to permeate biological membranes, leading to improved bioavailability. nih.govresearchgate.net

Modulation of Physicochemical Properties : As the most electronegative element, fluorine's strong electron-withdrawing effect can alter the acidity (pKa) of nearby functional groups. tandfonline.commdpi.com This can be used to fine-tune a molecule's properties to improve its solubility or bioavailability. nih.gov

Improved Binding Affinity : The introduction of fluorine can lead to more favorable interactions with biological targets, such as enzymes or receptors, thereby increasing the potency of a drug candidate. tandfonline.comresearchgate.net

Fluorinated groups like difluoromethoxy (–OCHF₂) are particularly valuable as they can confer these benefits, making them attractive for designing molecules with improved pharmacokinetic profiles.

Historical Context and Evolution of Research on Related Difluoromethoxy-Substituted Aromatic Compounds

Research into difluoromethoxy-substituted aromatic compounds has largely been driven by their utility as key intermediates in the synthesis of high-value molecules, particularly pharmaceuticals. A prominent example is the synthesis of phosphodiesterase-4 (PDE4) inhibitors like roflumilast, which is used to treat inflammatory conditions such as chronic obstructive pulmonary disease (COPD). The precursor for such drugs is often a related compound, 4-(difluoromethoxy)-3-hydroxybenzaldehyde, highlighting the importance of this class of substituted aromatics. chemicalbook.com

The evolution of research in this area has focused on developing efficient and selective synthetic methods to introduce the difluoromethoxy group onto an aromatic ring. Early methods often faced challenges such as low yields and the formation of unwanted byproducts. google.com Subsequent research has led to optimized protocols, including the use of phase-transfer catalysts to improve regioselectivity and yield. Alternative difluoromethylating agents, such as sodium chlorodifluoroacetate, have also been explored to avoid handling gaseous reagents, although cost considerations can be a factor in industrial applications.

More recent studies have delved into the fundamental electronic properties of the difluoromethoxy group. Using techniques like ¹⁹F NMR, researchers have determined that the CF₂OCH₃ group functions as a moderately electron-withdrawing substituent through both inductive and resonance effects. nuph.edu.uaresearchgate.netnuph.edu.ua This fundamental understanding allows chemists to use the difluoromethoxy group as a tool for the precise, targeted modulation of the electronic characteristics of aromatic compounds, furthering its application in rational drug design and materials science. nuph.edu.uaresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(difluoromethoxy)-3-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-2-14-9-5-7(6-13)3-4-8(9)15-10(11)12/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRYHZYEFPCQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351206 | |

| Record name | 4-(difluoromethoxy)-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162401-73-2 | |

| Record name | 4-(difluoromethoxy)-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Difluoromethoxy 3 Ethoxybenzaldehyde and Analogous Structures

Strategies for the Introduction of the Difluoromethoxy Moiety

The difluoromethoxy group (OCF₂H) is a key functional group in many bioactive molecules due to its unique electronic properties and ability to act as a lipophilic hydrogen bond donor. nih.govcas.cn Several methods have been developed for its introduction onto phenolic precursors.

Direct difluoromethylation of the hydroxyl group of phenolic compounds is a common and effective strategy. This transformation is typically achieved by generating difluorocarbene (:CF₂) in situ, which then reacts with the phenoxide.

Halogenated difluoroacetates, such as sodium chlorodifluoroacetate, serve as convenient and stable precursors for difluorocarbene. orgsyn.orgorgsyn.org Thermal decarboxylation of these reagents generates the highly reactive difluorocarbene, which is then trapped by a phenolate to form the desired aryl difluoromethyl ether. orgsyn.org This method offers a practical and scalable approach for the synthesis of compounds like 4-(difluoromethoxy)-3-ethoxybenzaldehyde from the corresponding 3-ethoxy-4-hydroxybenzaldehyde.

For instance, the reaction of a phenolic precursor with sodium 2-chloro-2,2-difluoroacetate in the presence of a base like cesium carbonate in a solvent such as N,N-dimethylformamide (DMF) can proceed to furnish the difluoromethylated product. orgsyn.org The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). orgsyn.org

| Reagent | Role | Key Characteristics |

| Sodium Chlorodifluoroacetate | Difluorocarbene precursor | Bench stable, readily available, relatively non-toxic. orgsyn.orgorgsyn.org |

| Methyl Chlorodifluoroacetate | Difluorocarbene precursor | Useful for preparing aryl difluoromethyl ethers from phenols. cas.cn |

| Ethyl 2-Chloro-2,2-difluoroacetate | Difluorocarbene precursor | Alternative halogenated difluoroacetate for difluoromethylation. |

More advanced reagents have been developed to overcome some of the limitations of traditional methods, such as the need for high temperatures. While the specific reagent HCF₂SO₂Rₓ is not extensively detailed in the provided context, the development of novel reagents for direct difluoromethylation is an active area of research. nih.gov These advanced reagents often allow for milder reaction conditions and broader substrate scope. For example, difluoromethyltriflate (HCF₂OTf) has been shown to be an effective reagent for the difluoromethylation of phenols and thiophenols at room temperature. nih.gov

| Reagent Family | Example | Advantages |

| Sulfonyl-based | HCF₂SO₂Cl | Can generate difluoromethyl radicals under reductive conditions. cas.cn |

| Triflate-based | HCF₂OTf | Readily available, non-ozone-depleting liquid reagent. nih.gov |

Transition-metal catalysis offers a powerful alternative for the formation of C-O bonds in difluoromethylation reactions. escholarship.orgresearchgate.net Copper-mediated cross-coupling reactions, for instance, have been investigated for the synthesis of aryl difluoromethyl ethers. These methods can provide high yields and functional group tolerance under relatively mild conditions. The development of copper-based difluoromethylating reagents has been a significant advancement in this area. nih.gov Palladium and nickel-catalyzed reactions have also been explored for the difluoroalkylation of aromatic compounds. acs.org

| Metal Catalyst | General Approach | Key Features |

| Copper (Cu) | Cross-coupling of phenols with a difluoromethyl source. | Enables reactions under milder conditions; various difluoromethylating agents can be employed. escholarship.orgnih.gov |

| Palladium (Pd) | Cross-coupling of aryl halides/boron reagents with difluoroalkyl halides. acs.org | Offers a broad scope for difluoroalkylation. acs.org |

| Nickel (Ni) | Cross-coupling of aryl halides/boron reagents with difluoroalkyl halides. acs.org | Provides an alternative catalytic system for difluoroalkylation. acs.org |

The introduction of the ethoxy group at the 3-position of the benzaldehyde (B42025) ring requires a regioselective approach, especially when starting from a dihydroxy precursor like 3,4-dihydroxybenzaldehyde.

The Mitsunobu reaction is a well-established and versatile method for the stereospecific conversion of alcohols to a variety of functional groups, including ethers. nih.govorganic-chemistry.org This reaction typically involves an alcohol, a nucleophile (in this case, the phenol), triphenylphosphine (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). commonorganicchemistry.com

For the synthesis of 3-ethoxy-4-hydroxybenzaldehyde, a precursor to this compound, the Mitsunobu reaction can be employed for the regioselective ethylation of 3,4-dihydroxybenzaldehyde. thieme-connect.com By carefully controlling the reaction conditions, it is possible to selectively alkylate one of the phenolic hydroxyl groups. thieme-connect.com

| Reaction Component | Role | Common Examples |

| Phosphine | Activates the alcohol. | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Oxidizing agent. | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |

| Nucleophile | The species that replaces the hydroxyl group. | Phenolic hydroxyl group |

| Solvent | Reaction medium. | Tetrahydrofuran (THF) |

Regioselective O-Alkylation Reactions for Ethoxy Moiety Formation

Base-Mediated Alkylation Procedures

Base-mediated alkylation is a cornerstone for the synthesis of this compound, primarily involving the introduction of the difluoromethoxy group onto a pre-functionalized phenolic precursor. The key starting material for this transformation is 3-ethoxy-4-hydroxybenzaldehyde, also known as ethyl vanillin.

The synthesis of the target compound generally proceeds in two conceptual steps: the formation of the 3-ethoxy-4-hydroxybenzaldehyde precursor, followed by the crucial O-difluoromethylation of the hydroxyl group.

Synthesis of the Precursor: 3-Ethoxy-4-hydroxybenzaldehyde

The precursor, 3-ethoxy-4-hydroxybenzaldehyde, is a well-established compound. researchgate.net Its synthesis is a fundamental prerequisite for the subsequent difluoromethylation.

O-Difluoromethylation of the Phenolic Precursor

The introduction of the difluoromethoxy group onto the 4-hydroxyl position of 3-ethoxy-4-hydroxybenzaldehyde is typically achieved through a base-mediated reaction with a suitable difluoromethylating agent. While a direct protocol for this specific transformation is not extensively detailed in the reviewed literature, the synthesis of analogous compounds, such as 4-(difluoromethoxy)-3-hydroxybenzaldehyde from 3,4-dihydroxybenzaldehyde, provides a strong basis for the methodology. amazonaws.com

Common difluoromethylating agents include difluorochloromethane (CHClF₂) and sodium chlorodifluoroacetate (ClCF₂COONa). The reaction is carried out in the presence of a base, which deprotonates the phenolic hydroxyl group, rendering it nucleophilic for the attack on the difluoromethylene source.

Reaction Conditions for Analogous Systems:

| Precursor | Difluoromethylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,4-Dihydroxybenzaldehyde | Difluorochloromethane | Potassium Carbonate (1.2 equiv) | DMF | 80–85 | 8–10 | >95 (purity) | amazonaws.com |

| 3,4-Dihydroxybenzaldehyde | Difluorochloromethane | Cesium Carbonate | Isopropanol/DMF (1:1) | 100 | 3.5 | 91 | amazonaws.comgoogle.com |

| 4-Hydroxy-3-methoxybenzaldehyde | Sodium Chlorodifluoroacetate | Cesium Carbonate | DMF/water (1:1) | 100 | 3.5 | 91 | amazonaws.com |

| 3,4-Dihydroxybenzaldehyde | Sodium Chlorodifluoroacetate | Sodium Carbonate | DMF | 80 | 6 | 57.5 | google.com |

A significant challenge in the difluoromethylation of dihydroxy precursors is achieving regioselectivity, as competing O-difluoromethylation at other hydroxyl groups can occur. amazonaws.com To address this, phase-transfer catalysis has been employed. For instance, the use of n-butylammonium bromide as a phase-transfer catalyst in the reaction of 3,4-dihydroxybenzaldehyde with chlorodifluoromethane significantly improves the yield of the desired mono-difluoromethylated product by suppressing the formation of the bis(difluoromethoxy) byproduct. amazonaws.comgoogle.com This catalyst enhances the interfacial reactivity, leading to shorter reaction times and improved selectivity. amazonaws.com

Microwave-Assisted Synthetic Protocols for Key Intermediates of the Chemical Compound

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. While specific microwave-assisted protocols for the synthesis of this compound are not extensively documented, the application of this technology to the synthesis of related compounds and key intermediates highlights its potential.

The synthesis of GEBR-32a, a phosphodiesterase-4D (PDE4D) inhibitor, utilized a microwave-assisted method for a key step, demonstrating the utility of this technology in the synthesis of complex molecules derived from difluoromethoxy-substituted benzaldehydes. amazonaws.com This suggests that the synthesis of the this compound precursor could be significantly optimized using microwave irradiation.

General applications of microwave-assisted synthesis in related reactions include:

Synthesis of Benzaldehyde Derivatives: Microwave irradiation has been successfully employed in the synthesis of various benzaldehyde derivatives, indicating its applicability to the synthesis of the core benzaldehyde structure. researchgate.netoiccpress.com

Acylation of Phenols: The microwave-mediated acylation of phenols without the need for a catalyst or base has been reported, showcasing a green and efficient method for modifying hydroxyl groups on an aromatic ring.

These examples underscore the potential for developing efficient microwave-assisted protocols for both the synthesis of the 3-ethoxy-4-hydroxybenzaldehyde precursor and its subsequent difluoromethylation.

Sustainable Synthesis Approaches and Reaction Optimization

The principles of green chemistry are increasingly important in modern synthetic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific "green" syntheses for this compound are not detailed in the available literature, general strategies for sustainable synthesis of benzaldehydes and related phenolic ethers can be applied.

Key areas for sustainable optimization include:

Alternative Solvents: The use of polar aprotic solvents like DMF is common in base-mediated alkylations but raises environmental concerns. amazonaws.com Research into more benign solvent systems is a key aspect of green chemistry.

Catalyst Selection: The use of phase-transfer catalysts can improve reaction efficiency, reducing the need for excess reagents and simplifying purification. amazonaws.comgoogle.com

Energy Efficiency: Microwave-assisted synthesis, as discussed in the previous section, can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netoiccpress.com

Atom Economy: The choice of difluoromethylating agent can impact the atom economy of the reaction. While reagents like sodium chlorodifluoroacetate are effective, they generate stoichiometric byproducts. amazonaws.comgoogle.com Catalytic methods for difluoromethylation are an area of ongoing research.

Reaction optimization plays a crucial role in enhancing the sustainability of the synthesis. This includes a systematic study of reaction parameters such as temperature, reaction time, and stoichiometry of reagents to maximize yield and minimize byproduct formation. For instance, in the synthesis of 4-(difluoromethoxy)-3-hydroxybenzaldehyde, careful control of the stoichiometry of the difluoromethylating agent is critical to prevent over-alkylation. amazonaws.com

Stereochemical Control and Diastereoselectivity in Synthetic Transformations

While this compound itself is not chiral, the introduction of the difluoromethyl group can be relevant in the context of synthesizing chiral molecules where the benzaldehyde moiety is incorporated into a larger, stereochemically complex structure. The principles of stereochemical control are therefore important to consider for the synthesis of advanced analogs.

Research in the field of asymmetric synthesis has led to the development of methods for the enantioselective and diastereoselective introduction of difluoromethyl groups. For instance, chiral quaternary ammonium salts derived from cinchona alkaloids have been used as catalysts for the enantioselective difluoromethylation of aromatic aldehydes. google.comgoogle.com Although the enantiomeric excess achieved is often substrate-dependent, these studies provide a foundation for developing stereocontrolled syntheses. google.com

Furthermore, highly diastereoselective nucleophilic difluoromethylation methods have been developed for reactions involving N-(tert-butylsulfinyl)imines, demonstrating that high levels of stereocontrol are achievable in the introduction of the difluoromethyl group. google.com

In the context of synthesizing more complex chiral molecules from this compound, the stereochemical outcome of subsequent reactions involving the aldehyde functional group would be of paramount importance. This would necessitate the use of chiral reagents or catalysts to control the formation of new stereocenters.

Synthetic Transformations and Derivatization Strategies of 4 Difluoromethoxy 3 Ethoxybenzaldehyde

Condensation Reactions for the Formation of Novel Heterocyclic Scaffolds

The aldehyde functionality of 4-(difluoromethoxy)-3-ethoxybenzaldehyde is a key handle for constructing complex molecular architectures through condensation reactions. These reactions, often involving the formation of a new carbon-nitrogen or carbon-carbon bond, pave the way for the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate to form 1,4-dihydropyridine (1,4-DHP) derivatives. wikipedia.orgorganic-chemistry.org This reaction remains a widely used protocol for accessing the 1,4-DHP core, a privileged scaffold in medicinal chemistry, notably found in calcium channel blockers. nih.govthermofisher.com

In this context, this compound can be employed as the aldehyde component. The reaction proceeds through initial Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester, followed by the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition and final cyclization yield the 4-substituted 1,4-dihydropyridine ring system. The resulting products incorporate the 4-(difluoromethoxy)-3-ethoxyphenyl moiety at the 4-position of the dihydropyridine ring. Various catalysts and reaction conditions, including microwave irradiation and the use of aqueous micelles, have been developed to improve the efficiency and yield of the Hantzsch synthesis. wikipedia.orgnih.gov

Table 1: Hantzsch Synthesis of 1,4-Dihydropyridine Derivatives

| Reactant 1 | Reactant 2 | Nitrogen Source | Product Scaffold |

| This compound | Ethyl acetoacetate (2 equiv.) | Ammonium acetate | Diethyl 4-(4-(difluoromethoxy)-3-ethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

Benzimidazole (B57391) derivatives are a prominent class of heterocyclic compounds with a wide array of biological activities. rsc.orgnih.gov A common and effective method for their synthesis is the condensation of an aromatic aldehyde with an o-phenylenediamine. beilstein-journals.org This reaction typically involves the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation (often aerial) to afford the aromatic benzimidazole ring.

Utilizing this compound in this reaction allows for the synthesis of 2-substituted benzimidazoles bearing the 4-(difluoromethoxy)-3-ethoxyphenyl group. The reaction can be catalyzed by various acids or transition metals, and solvent-free or greener protocols have been developed to enhance the reaction's efficiency and environmental friendliness. beilstein-journals.org The specific substituents on the o-phenylenediamine starting material can be varied to generate a library of derivatives with diverse substitution patterns on the benzimidazole core.

Table 2: Synthesis of 2-Substituted Benzimidazole Derivatives

| Aldehyde Component | Diamine Component | General Product Structure |

| This compound | o-Phenylenediamine | 2-(4-(Difluoromethoxy)-3-ethoxyphenyl)-1H-benzo[d]imidazole |

| This compound | 4-Fluoro-1,2-phenylenediamine | 2-(4-(Difluoromethoxy)-3-ethoxyphenyl)-5-fluoro-1H-benzo[d]imidazole |

Pyrazole (B372694) and fused pyrazole systems, such as imidazopyrazoles, are important heterocyclic motifs in drug discovery. These scaffolds can be constructed by reacting a suitable hydrazine or a complex carbohydrazide derivative with a carbonyl compound. Specifically, the condensation of a carbohydrazide with an aldehyde leads to the formation of an acylhydrazone linkage.

Research has shown that pyrazole-4-carbohydrazide or imidazo[1,2-b]pyrazole-7-carbohydrazide derivatives can be reacted with substituted benzaldehydes to create hybrid molecules. nih.gov Following this methodology, this compound can be condensed with such heterocyclic hydrazides in a suitable solvent system, such as an ethanol/methanol mixture, under heating. This reaction yields novel hybrid structures where the 4-(difluoromethoxy)-3-ethoxyphenyl moiety is linked to the pyrazole or imidazopyrazole core via an acylhydrazone bridge. nih.gov

Table 3: Formation of Acylhydrazone-Linked Heterocycles

| Aldehyde Component | Hydrazide Component | Resulting Linkage and Product Type |

| This compound | 2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carbohydrazide | Acylhydrazone-linked Imidazopyrazole |

| This compound | 5-Amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carbohydrazide | Acylhydrazone-linked Pyrazole |

Reductive Amination Protocols with the Aldehyde Functionality

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and synthesizing primary, secondary, and tertiary amines. harvard.edu The process involves the reaction of a carbonyl compound, in this case, this compound, with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

This method avoids the over-alkylation issues often encountered with direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective. harvard.edu These reagents are mild and exhibit excellent chemoselectivity, reducing the iminium ion intermediate much faster than the starting aldehyde. masterorganicchemistry.com The reaction is highly versatile, accommodating a wide range of primary and secondary amines to produce the corresponding N-substituted benzylamine derivatives of this compound.

Table 4: Reductive Amination of this compound

| Amine Reactant | Reducing Agent | Product |

| Methylamine | Sodium triacetoxyborohydride | N-((4-(Difluoromethoxy)-3-ethoxyphenyl)methyl)methanamine |

| Piperidine | Sodium triacetoxyborohydride | 1-((4-(Difluoromethoxy)-3-ethoxyphenyl)methyl)piperidine |

| Aniline | Sodium cyanoborohydride | N-((4-(Difluoromethoxy)-3-ethoxyphenyl)methyl)aniline |

Amide Bond Formation Reactions for Conjugation

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, which is a crucial precursor for forming amide bonds. Amide bond formation is a cornerstone of organic and medicinal chemistry, essential for linking molecular fragments and synthesizing peptides and other complex molecules. sci-hub.se

The synthesis involves a two-step sequence. First, the aldehyde is oxidized to 4-(difluoromethoxy)-3-ethoxybenzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Second, the resulting carboxylic acid is coupled with a primary or secondary amine. This coupling typically requires the activation of the carboxylic acid, which can be achieved by converting it to a more reactive species such as an acyl chloride (using thionyl chloride or oxalyl chloride) or by using a peptide coupling reagent (e.g., DCC, EDC). sci-hub.se This strategy is exemplified in the synthesis of Roflumilast, where a structurally related benzoic acid is activated and reacted with an aminopyridine to form the final amide product. googleapis.com

Table 5: Two-Step Amide Bond Formation Protocol

| Step | Description | Reagents | Intermediate/Product |

| 1 | Oxidation | KMnO₄ or CrO₃ | 4-(Difluoromethoxy)-3-ethoxybenzoic acid |

| 2 | Amide Coupling | Thionyl chloride, then amine; OR Amine and a coupling reagent (e.g., EDC) | N-substituted-4-(difluoromethoxy)-3-ethoxybenzamide |

Electrophilic Aromatic Substitution: Nitration Studies on Difluoromethoxy-Substituted Benzaldehydes

Electrophilic aromatic substitution allows for the direct functionalization of the benzene (B151609) ring. The nitration of benzaldehydes containing a difluoromethoxy group has been studied to understand the directing effects of the various substituents. semanticscholar.org The outcome of such a reaction on this compound is governed by the interplay of the electronic properties of the aldehyde, ethoxy, and difluoromethoxy groups.

The aldehyde group is an electron-withdrawing, meta-directing deactivator. The ethoxy group is a strongly electron-donating, ortho, para-directing activator. The difluoromethoxy group is moderately electron-withdrawing but is also considered an ortho, para-director due to the lone pairs on the oxygen atom.

Studies on related systems show that the presence of strong electron-donating groups, such as alkoxy groups, on the aromatic ring prevents ipso-substitution (replacement of the aldehyde group by the nitro group), which can sometimes occur when a difluoromethoxy group is para to the aldehyde. semanticscholar.orgresearchgate.net For this compound, the powerful activating and directing effect of the ethoxy group at position 3 is expected to dominate. Therefore, nitration would likely occur at the positions ortho or para to the ethoxy group. The position ortho to the ethoxy group and meta to the aldehyde (C6) is the most sterically accessible and electronically favored position for substitution.

Table 6: Analysis of Nitration on this compound

| Position | Substituent | Directing Effect | Predicted Outcome |

| C1 | Aldehyde (-CHO) | Meta-directing, Deactivating | Directs to C5 |

| C3 | Ethoxy (-OCH₂CH₃) | Ortho, Para-directing, Activating | Directs to C2, C4, C6 |

| C4 | Difluoromethoxy (-OCHF₂) | Ortho, Para-directing, Deactivating | Directs to C2, C5 |

| Overall | - | - | Nitration is expected to favor substitution at the C6 position, yielding 4-(Difluoromethoxy)-3-ethoxy-6-nitrobenzaldehyde . semanticscholar.org |

Regioselectivity and Directing Effects of Substituents

In the case of this compound, the positions on the aromatic ring are influenced as follows:

Position 1: Substituted by the aldehyde group.

Position 2: Ortho to the aldehyde and ethoxy groups.

Position 3: Substituted by the ethoxy group.

Position 4: Substituted by the difluoromethoxy group.

Position 5: Para to the ethoxy group and meta to the aldehyde and difluoromethoxy groups.

Position 6: Ortho to the aldehyde and difluoromethoxy groups.

The powerful activating and ortho-, para-directing effect of the ethoxy group at position 3 is the dominant influence on the regioselectivity of electrophilic substitution. It strongly activates positions 2 (ortho) and 5 (para). The aldehyde group at position 1 deactivates the ring, particularly at the ortho and para positions (2, 5, and 6), and directs towards position 5 (meta). The difluoromethoxy group at position 4 also deactivates the ring and directs para, which would be position 1 (already substituted).

Formation of Mono- and Dinitro Products

When this compound is subjected to nitration, the regiochemical outcome is dictated by the directing effects discussed previously. The strong activating nature of the ethoxy group channels the incoming nitro group (-NO2) to specific positions.

Studies on the analogous 3-methoxy compound, O-difluoromethylvanillin, provide a clear model for the expected products. semanticscholar.org

Mononitration: When the reaction is performed under controlled conditions with an equimolar amount of nitric acid at low temperatures (e.g., not exceeding 0°C), a mixture of two mononitro products is typically formed. The nitration occurs at the positions most activated by the alkoxy group: position 2 (ortho to the ethoxy) and position 6 (ortho to the aldehyde, but also activated by the ethoxy group). In the case of the 3-methoxy analogue, this results in 2-nitro- and 6-nitro-O-difluoromethylvanillin. A similar outcome is anticipated for the 3-ethoxy compound, yielding 2-nitro- and 6-nitro-4-(difluoromethoxy)-3-ethoxybenzaldehyde.

Dinitration: Using harsher reaction conditions, such as higher temperatures (e.g., 15–20°C), can lead to the formation of a dinitro product. semanticscholar.org In this scenario, the second nitro group is introduced onto the already nitrated ring. For the 3-methoxy analogue, this leads to the formation of 2,6-dinitro-O-difluoromethylvanillin in high yield. semanticscholar.org

The expected outcomes for the nitration of this compound are summarized in the table below, based on analogy with its 3-methoxy counterpart.

| Reaction Condition | Expected Major Product(s) |

| Controlled (e.g., ≤ 0°C, 1 eq. HNO3) | Mixture of 2-nitro-4-(difluoromethoxy)-3-ethoxybenzaldehyde and 6-nitro-4-(difluoromethoxy)-3-ethoxybenzaldehyde |

| Harsher (e.g., 15–20°C) | 2,6-dinitro-4-(difluoromethoxy)-3-ethoxybenzaldehyde |

Functional Group Interconversions and Modifications of the Aldehyde Group

The aldehyde group is one of the most versatile functional groups in organic chemistry, and the aldehyde moiety in this compound can undergo a wide array of transformations. These modifications are crucial for elaborating the core structure into more complex target molecules.

Common interconversions include:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 4-(difluoromethoxy)-3-ethoxybenzoic acid. This transformation is fundamental in the synthesis of drugs like Roflumilast, where the analogous 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is oxidized to its benzoic acid derivative as a key step. googleapis.com Standard oxidizing agents such as potassium permanganate (KMnO4) or sodium chlorite (NaClO2) can be employed for this purpose. googleapis.com

Reduction: The aldehyde can be reduced to a primary alcohol, (4-(difluoromethoxy)-3-ethoxyphenyl)methanol. This is typically achieved using mild reducing agents like sodium borohydride (NaBH4) to avoid affecting other functional groups.

Condensation Reactions: The aldehyde is an excellent electrophile for condensation reactions with various nucleophiles. A prominent example is the reaction with hydrazides to form acylhydrazones. In the development of multi-target anti-inflammatory agents, a derivative, (E)-N'-(3-(cyclopentyloxy)-4-(difluoromethoxy)benzylidene)-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carbohydrazide, was synthesized by condensing the corresponding aldehyde with a carbohydrazide scaffold. core.ac.uk This demonstrates the utility of the aldehyde in linking different molecular fragments via a stable hydrazone bond.

The table below summarizes key transformations of the aldehyde group.

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | KMnO4, NaClO2 | Carboxylic Acid |

| Reduction | NaBH4, LiAlH4 | Primary Alcohol |

| Acylhydrazone Formation | Hydrazides (R-CONHNH2) | Acylhydrazone |

Development of Diverse Libraries of Derivatives from the Chemical Compound

This compound and its analogues are valuable starting materials for the construction of diverse libraries of chemical compounds, particularly for drug discovery and medicinal chemistry. The strategic placement of its functional groups allows for systematic modification to explore structure-activity relationships (SAR).

The synthesis of novel anti-inflammatory agents provides a clear example of this application. Researchers have designed and synthesized hybrid molecules by linking pyrazole and imidazopyrazole scaffolds to differently decorated catechol moieties, including those derived from 4-(difluoromethoxy)benzaldehyde analogues. core.ac.uk This approach involves preparing a series of substituted benzaldehydes and reacting them with a common core structure (like a carbohydrazide) to rapidly generate a library of candidate compounds. These libraries are then screened for biological activity, such as the inhibition of phosphodiesterases (PDEs) or the reduction of reactive oxygen species (ROS), to identify promising new therapeutic agents. core.ac.uk

The utility of the closely related 4-(difluoromethoxy)-3-hydroxybenzaldehyde as a key intermediate in the synthesis of the PDE4 inhibitor Roflumilast further underscores the importance of this chemical class as building blocks. google.com By starting with this core, chemists can synthesize a wide range of amides, esters, and other derivatives to optimize potency, selectivity, and pharmacokinetic properties. The difluoromethoxy group, in particular, is often incorporated to enhance metabolic stability and lipophilicity, which are critical parameters in drug design.

Applications in Medicinal Chemistry and Biological Sciences

Phosphodiesterase (PDE) Inhibition via Derived Compounds

Derivatives of the 4-(difluoromethoxy)-3-ethoxybenzaldehyde scaffold have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation and neuronal function.

The dysregulation of cAMP signaling has been implicated in the pathophysiology of several neurological disorders. Consequently, the development of selective PDE4 inhibitors has become a promising avenue for therapeutic intervention.

Elevated levels of cAMP in the brain are associated with improved cognitive function and memory. PDE4 inhibitors have been shown to enhance synaptic plasticity and long-term memory formation, making them attractive candidates for the treatment of neurodegenerative conditions like Alzheimer's disease. While direct studies on derivatives of this compound for Alzheimer's are still emerging, the foundational role of PDE4 inhibition in this area is well-established. Research into benzimidazole-based derivatives, which share a similar core structure, has shown potential in targeting pathways relevant to Alzheimer's disease.

The PDE4 enzyme family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. Non-selective PDE4 inhibitors have been associated with side effects such as nausea and emesis, which are primarily linked to the inhibition of the PDE4D subtype in certain brain regions. Therefore, a significant focus of medicinal chemistry efforts has been the development of inhibitors with selectivity for other PDE4 subtypes or specific PDE4D isoforms to minimize these adverse effects while retaining therapeutic efficacy. The development of inhibitors that can differentiate between the various PDE4 subfamilies is a key strategy to improve their therapeutic window.

The anti-inflammatory properties of PDE4 inhibitors have been extensively studied and have led to the approval of several drugs for the treatment of chronic inflammatory and respiratory conditions.

PDE4 is a key regulator of inflammation in the airways. Its inhibition leads to a reduction in the release of pro-inflammatory mediators, thereby alleviating the chronic inflammation that characterizes Chronic Obstructive Pulmonary Disease (COPD). A study focusing on the development of selective PDE4 inhibitors for pulmonary injury synthesized a series of novel benzimidazole (B57391) derivatives from a closely related precursor, 3,4-dihydroxybenzaldehyde, which was then modified to include a difluoromethoxy group. acs.org One of the most promising compounds from this research, compound A5 , demonstrated highly selective and potent inhibition of PDE4 subtypes. acs.org

The inhibitory activity of compound A5 against various PDE4 subtypes is detailed in the table below.

| Compound | PDE4A IC₅₀ (nM) | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) |

| A5 | 89.7 | 48.8 | 5.9 |

Data sourced from a study on selective PDE4 inhibitors for pulmonary injury. acs.org

This data highlights the compound's significant selectivity for the PDE4D subtype. Furthermore, compound A5 was shown to have at least a 200-fold selectivity for PDE4 over other PDE families, underscoring its potential as a targeted therapy for inflammatory respiratory diseases like COPD. acs.org

The therapeutic benefits of PDE4 inhibition extend to other inflammatory conditions such as asthma and psoriasis. In asthma, PDE4 inhibitors can reduce airway inflammation and induce bronchodilation. For psoriasis, a chronic inflammatory skin disease, PDE4 inhibitors work by modulating the immune response that drives the condition. The development of PDE4D inhibitors, in particular, is being explored as a potential therapeutic approach for psoriasis. researchgate.net While specific research on this compound derivatives for these conditions is ongoing, the established role of PDE4 inhibition provides a strong rationale for their investigation in these therapeutic areas.

Exploration of Other PDE Isoform Inhibitors (e.g., PDE2)

The 3,4-disubstituted benzaldehyde (B42025) scaffold is a well-established pharmacophore in the development of phosphodiesterase (PDE) inhibitors. Notably, precursors like 4-(difluoromethoxy)-3-hydroxybenzaldehyde are key intermediates in synthesizing potent PDE4 inhibitors, such as roflumilast. chemicalbook.comtcichemicals.com The PDE4 enzyme is a critical target in inflammatory diseases, and its inhibition leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates inflammatory responses.

While the focus has largely been on PDE4, the diverse family of PDE enzymes, with their distinct tissue distributions and physiological roles, offers multiple therapeutic targets. The PDE4D isoform, for example, is highly expressed in the central nervous system and is a target for treating neurodegenerative diseases. nih.gov The development of inhibitors with high selectivity for specific PDE isoforms is a key goal in medicinal chemistry to maximize therapeutic effects and minimize side effects. Although research has concentrated on PDE4, the core structure of this compound presents a versatile platform for synthesizing derivatives aimed at other PDE isoforms, such as PDE2. Selective PDE2 inhibitors are being investigated for their potential in treating cognitive disorders and other conditions. The exploration of derivatives of this compound for activity against other PDE isoforms remains an area with potential for new therapeutic discoveries.

Development of Antimicrobial Agents

Derivatives of benzaldehyde have been investigated for their antimicrobial properties. The core structure can be modified to create a variety of compounds with activity against different bacterial strains.

Nucleotide metabolism is a crucial pathway for cell survival and replication, making it an attractive target for antimicrobial and antiviral agents. nih.gov Nucleoside and nucleotide analogues can interfere with the synthesis of DNA and/or RNA in pathogens, thereby inhibiting their replication. researchgate.net These agents, known as Nucleoside Biosynthesis Targeting Inhibitors (NBTIs), often mimic natural pyrimidines and purines. nih.gov

While this compound is not an NBTI itself, its benzaldehyde functional group allows it to serve as a starting material for the synthesis of more complex heterocyclic systems that are the core of many nucleoside analogues. For instance, substituted benzaldehydes can undergo condensation reactions to form various heterocyclic rings. Research into 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides has shown that modifications to the heterocyclic core can yield compounds with significant antiviral and antitumor activity. nih.gov The synthesis of such complex molecules demonstrates a pathway where functionalized benzaldehydes could act as precursors in the development of novel NBTIs.

The effectiveness of antimicrobial agents often depends on their specific chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the antibacterial potency of a class of compounds. For derivatives of this compound, SAR analysis has indicated that modifications to the substituents on the benzaldehyde ring significantly influence their antimicrobial activity.

General SAR principles observed in other classes of antibacterial compounds can provide insights. For instance, in benzimidazole derivatives, bulky aromatic or heteroaromatic moieties and electron-rich groups can enhance antibacterial activity. nih.gov Similarly, for flavonoids, the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings are critical for their inhibitory properties against bacteria. mdpi.com The antibacterial effect of some derivatives, such as those of chitosan, has been shown to increase with the degree of substitution. nih.gov These findings suggest that systematic modification of the this compound scaffold, such as by introducing different functional groups or extending the structure to include other ring systems, could lead to the development of more potent antibacterial agents.

| Compound Class | Structural Feature | Impact on Antibacterial Activity | Reference |

|---|---|---|---|

| Benzaldehyde Derivatives | Substituent Modification | Significantly influences potency | |

| Benzimidazole Derivatives | Bulky aromatic/heteroaromatic moiety | Enhances activity | nih.gov |

| Flavonoids | Position of -OH and -OCH3 groups | Critical for inhibition | mdpi.com |

| Chitosan Derivatives | Degree of Substitution (DS) | Activity increases with higher DS for some derivatives | nih.gov |

Anti-inflammatory Properties and Modulation of Inflammatory Mediators

Substituted benzaldehydes have demonstrated potential as anti-inflammatory agents. nih.govresearchgate.net The mechanism often involves the modulation of key inflammatory mediators and signaling pathways. nih.gov For example, 4-hydroxybenzaldehyde, a related compound, has been shown to suppress the production of nitric oxide (NO) and the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated macrophages. researchgate.net

Derivatives from the fungus Aspergillus terreus have been found to exert anti-inflammatory effects by selectively inhibiting components of the MAPK signaling pathway, such as p-ERK, p-JNK, and p-p38. nih.gov Given these findings, it is plausible that compounds derived from this compound could exhibit similar anti-inflammatory properties by targeting these key enzymes and pathways involved in the inflammatory response.

| Compound | Effect | Mechanism/Target | Reference |

|---|---|---|---|

| 4-Hydroxybenzaldehyde | Anti-inflammatory | Suppresses NO, iNOS, COX-2, and ROS production | researchgate.net |

| 4-Hydroxy-3-(3-methylbut-2-en-1-yl)-benzaldehyde | Anti-inflammatory | Inhibits p-ERK, p-JNK, and p-p38 in the MAPK pathway | nih.gov |

| (S)-3-(2,3-Dihydroxy-3-methylbutyl)-4-hydroxybenzaldehyde | Anti-inflammatory | Inhibits p-ERK, p-JNK, and p-p38 in the MAPK pathway | nih.gov |

Antioxidant and Antitumor Activities of Derived Compounds

The benzaldehyde scaffold is a versatile starting point for the synthesis of various classes of compounds that possess antioxidant and antitumor activities. nih.govmdpi.com Natural bromophenols and their derivatives, for example, are potential candidates for drug development due to their biological activities, including antioxidant and anticancer effects. mdpi.com

Researchers have synthesized and tested numerous derivatives for these properties. For instance, 4-arylcoumarins and 3,4-dihydro-4-arylcoumarins, which can be synthesized from phenolic precursors, have shown significant radical scavenging properties. nih.gov Specifically, certain coumarins possessing two hydroxyl groups in the ortho position demonstrated stronger radical scavenging activity than vitamin C. nih.gov In another study, novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and screened for antioxidant and anticancer activities. nih.gov Several of these compounds exhibited higher antioxidant activity than ascorbic acid and showed cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. nih.gov These examples highlight the potential of using this compound as a building block to create novel compounds with therapeutic potential against cancer and oxidative stress-related diseases.

| Derived Compound Class | Activity | Key Findings | Reference |

|---|---|---|---|

| 4-Arylcoumarins | Antioxidant | Some derivatives with ortho-dihydroxyl groups had stronger radical scavenging properties than Vitamin C. | nih.gov |

| 4-Arylcoumarins | Antitumor | One compound showed a potential antitumor effect, inhibiting the proliferation of BGC-823 cells. | nih.gov |

| Propanehydrazide Derivatives | Antioxidant | Two derivatives showed antioxidant activity ca. 1.4 times higher than ascorbic acid. | nih.gov |

| 1,2,4-Triazole-3-thione Derivatives | Anticancer | One compound was identified as the most active against the glioblastoma U-87 cell line. | nih.gov |

Investigation of Reactive Oxygen Species (ROS) Production Modulation

Reactive oxygen species (ROS) are free radicals and other reactive molecules that, at high levels, can cause oxidative stress, a condition linked to numerous chronic diseases and aging. nih.gov The ability of a compound to modulate ROS production is closely linked to its anti-inflammatory and antioxidant properties. Increased levels of ROS can trigger inflammatory signaling pathways, while antioxidants can mitigate this by scavenging free radicals. nih.govnih.gov

The phenolic benzaldehyde, 4-hydroxybenzaldehyde, has been shown to diminish the level of ROS that is elevated in LPS-activated macrophages. researchgate.net This reduction in ROS is a key part of its anti-inflammatory mechanism. researchgate.net The modulation of ROS homeostasis is a pleiotropic effect of many drugs and is a critical area of investigation. nih.gov Given that derivatives of this compound are being explored for anti-inflammatory and antioxidant activities, it is highly probable that their mechanism of action involves the modulation of ROS production. Investigating how these compounds affect cellular ROS levels and the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase could provide further insight into their therapeutic potential. nih.gov

Research on "this compound" as an Anti-fibrotic Agent Remains Undocumented in Scientific Literature

Despite a thorough review of available scientific databases, no research studies or data have been identified that specifically investigate the potential application of this compound as an anti-fibrotic agent. Therefore, content for the requested section on its use in this capacity cannot be generated at this time.

Fibrosis is the harmful scarring of tissue that can occur in various organs, and the search for effective anti-fibrotic compounds is an active area of medicinal chemistry research. While structurally related molecules containing a difluoromethoxy group have been explored for their therapeutic properties, specific research into the anti-fibrotic effects of this compound has not been published in the accessible scientific literature.

For instance, studies have been conducted on a different compound, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), demonstrating its potential to mitigate pulmonary fibrosis. This research has shown that DGM can inhibit the TGF-β1/Smad signaling pathway, a key driver in the fibrotic process, and reduce the epithelial-mesenchymal transition (EMT), a cellular process implicated in fibrosis. However, it is crucial to note that these findings are specific to DGM and cannot be extrapolated to this compound, as small changes in chemical structure can lead to significant differences in biological activity.

The absence of published research prevents a detailed discussion of this compound's mechanism of action, relevant in vitro or in vivo studies, or any data that could be presented in a tabular format regarding its potential as an anti-fibrotic agent. Further investigation and publication in peer-reviewed journals would be necessary to elucidate any such properties of this specific chemical compound.

Structure Activity Relationship Sar and Computational Studies of 4 Difluoromethoxy 3 Ethoxybenzaldehyde Derivatives

Impact of the Difluoromethoxy Group on Biological Activity and Pharmacological Profile

The difluoromethoxy (-OCF₂H) group serves as a critical pharmacophore that significantly influences the biological activity and drug-like properties of benzaldehyde (B42025) derivatives. Its unique electronic and steric characteristics distinguish it from traditional alkoxy groups, conferring advantageous properties to the parent molecule.

The 4-(difluoromethoxy)-3-alkoxy-benzene core is central to highly potent phosphodiesterase 4 (PDE4) inhibitors, such as Roflumilast. nih.govbpsbioscience.com This class of drugs is used in the treatment of inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD). researchgate.netnih.gov The difluoromethoxy group, in conjunction with a neighboring alkoxy group, creates a catechol-ether mimic that interacts effectively with hydrophobic pockets within the PDE4 active site. nih.gov

While direct side-by-side comparisons of IC₅₀ values between a 4-difluoromethoxy and a 4-methoxy analog are not extensively detailed in the available literature, the exceptional potency of compounds like Roflumilast points to the superiority of the difluoromethoxy group in this context. Roflumilast exhibits inhibitory activity against PDE4 in the low nanomolar range (IC₅₀ = 0.8 nM). researchgate.net The replacement of a methoxy (B1213986) group with a difluoromethoxy group is a recognized strategy to enhance metabolic stability and binding affinity. mdpi.com The strong electron-withdrawing nature of the difluoromethoxy group alters the electronic properties of the aromatic ring, which can lead to improved hydrogen bonding and electrostatic interactions with biological targets. mdpi.com

| Functional Group | Key Properties in PDE Inhibition | Example Compound Context |

|---|---|---|

| 4-(Difluoromethoxy) | High potency, enhanced metabolic stability, favorable interactions with hydrophobic pockets in the PDE4 active site. nih.govnih.gov | Core motif in Roflumilast, a potent PDE4 inhibitor. nih.gov |

| 4-(Methoxy) | Susceptible to O-demethylation, potentially leading to lower metabolic stability and the formation of reactive metabolites. nih.govresearchgate.net | Often replaced by fluorinated isosteres to improve the pharmacological profile. nih.gov |

A primary advantage of incorporating a difluoromethoxy group is the significant improvement in metabolic stability. nih.gov Methoxy groups on aromatic rings are susceptible to oxidative metabolism, specifically O-demethylation by cytochrome P450 (CYP) enzymes. nih.gov This biotransformation can lead to the formation of reactive catechol metabolites, which may cause toxicity, or result in compounds with altered activity and faster clearance. nih.govresearchgate.net

| Parameter | Difluoromethoxy (-OCF₂H) Group | Methoxy (-OCH₃) Group |

|---|---|---|

| Metabolic Stability | High; resistant to oxidative metabolism and O-demethylation. mdpi.comnih.gov | Low; susceptible to O-demethylation by CYP enzymes. nih.gov |

| Bioavailability | Generally enhanced due to reduced first-pass metabolism. mdpi.comnih.gov | Can be limited by metabolic instability. |

| Formation of Reactive Metabolites | Significantly reduced or eliminated. researchgate.net | Potential for formation of reactive catechol species. nih.gov |

The difluoromethyl group possesses a unique and valuable property in medicinal chemistry: it can function as a lipophilic hydrogen bond donor. rsc.org While typical hydrogen bond donors like hydroxyl (-OH) or amine (-NH) groups are polar, the -OCF₂H group provides this capability within a more lipophilic package, which can enhance cell membrane permeability. nih.govmdpi.com

Substituent Effects on the Aromatic Ring and Side Chains

The biological activity of 4-(difluoromethoxy)-3-ethoxybenzaldehyde derivatives is not solely determined by the difluoromethoxy group. The nature and position of other substituents on the aromatic ring and any attached side chains are also critical in defining the pharmacological profile.

The substituent at the 3-position of the benzaldehyde ring plays a crucial role in modulating the molecule's properties. In potent PDE4 inhibitors, this position is typically occupied by an alkoxy group, which, together with the 4-difluoromethoxy group, interacts with the enzyme's active site. nih.gov

The choice of an ethoxy group over other substituents like a smaller hydroxy group or a different alkoxy group represents a fine-tuning of steric and electronic properties.

Comparison with Hydroxy Group : A hydroxy group at the 3-position would create a true catechol structure. While potentially active, catechols are often metabolically labile and prone to oxidation. Replacing the hydroxyl with an ethoxy group increases metabolic stability and modulates lipophilicity, which can be favorable for bioavailability.

Comparison with Other Alkoxy Groups : The size and conformation of the alkoxy group at the 3-position are critical for optimal fitting into the hydrophobic pockets of the target enzyme. nih.gov An ethoxy group provides a different steric profile compared to a methoxy group. In the case of the PDE4 inhibitor Apremilast, an ethoxy group is present in the catechol-diether moiety. nih.gov The selection of the specific alkoxy chain length is often an empirical process during lead optimization to balance potency, selectivity, and pharmacokinetic properties.

When derivatives of the this compound core contain chiral side chains, stereochemistry becomes a critical determinant of their pharmacological activity. ijpsjournal.com It is a fundamental principle in medicinal chemistry that enantiomers of a chiral drug can exhibit vastly different biological properties because biological targets, such as enzymes and receptors, are themselves chiral. nih.gov

The two enantiomers of a chiral drug should be considered as two separate substances, as they may differ in potency, selectivity, metabolism, and toxicity. nih.govbiomedgrid.com One enantiomer may fit perfectly into a binding site and elicit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov For example, the development of the potent and selective PDE4 inhibitor L-869298 involved a catalytic asymmetric synthesis to produce a single enantiomer, highlighting the importance of stereochemical purity for optimal activity. nih.gov The spatial arrangement of atoms in a chiral side chain dictates how it interacts with its biological target. ijpsjournal.com Therefore, controlling the stereochemistry is essential in the design of potent and safe therapeutic agents derived from this scaffold. researchgate.net

Halogen Substituent Effects on Potency and Selectivity

The introduction of halogen substituents, particularly fluorine, into derivatives of this compound is a critical strategy for modulating their pharmacological properties. The difluoromethoxy group (-OCHF₂) itself is a key structural feature that influences lipophilicity and metabolic stability, which can enhance a compound's efficacy as a drug candidate. The effects of further halogenation are complex and depend on the position and nature of the substituent.

Research into fluorinated derivatives, such as those containing difluoromethoxy and trifluoromethoxy groups, reveals that these substitutions can significantly alter molecular conformation. semanticscholar.org For instance, in a series of quinazoline (B50416) derivatives, the difluoromethoxy group was found to stabilize a coplanar structure, while a trifluoromethoxy group favored an orthogonal conformation. semanticscholar.org This delicate balance between different spatial arrangements directly impacts how the molecule binds to its biological target, thereby affecting its potency. semanticscholar.org This suggests that even subtle changes, like the addition of a single fluorine atom, can create a cascade of structural and electronic alterations that fine-tune the compound's activity and selectivity. semanticscholar.org The strategic placement of halogens can lead to more potent and selective interactions with target enzymes or receptors.

Molecular Modeling and Docking Studies of Derivatives with Biological Targets

Molecular modeling and docking simulations are indispensable tools for elucidating the interactions between this compound derivatives and their biological targets. These computational techniques provide atomic-level insights that guide the drug discovery process.

Molecular docking studies are performed to predict the preferred orientation of a ligand when bound to a target protein. For derivatives containing fluorinated groups, these studies can reveal crucial binding interactions. The docking process generates multiple possible binding poses, and the top-ranked pose is selected to explore the interactions within the active site. Docking results for various complex molecules show that derivatives can orient themselves effectively within the active sites of target enzymes.

The analysis of these docked poses often highlights specific interactions that stabilize the ligand-receptor complex. For example, studies on other complex bioactive molecules have shown that hydrogen bonds are important for activating targets like PPARα. nih.gov Furthermore, the difluoromethoxy group can participate in unique, non-classic hydrogen bonds, which may modify the molecular interactions with the target. semanticscholar.org The binding affinity, often expressed as a docking score, can be correlated with in vitro biological activity, providing evidence that the computational model accurately reflects the compound's mechanism of action.

Rational drug design leverages the insights gained from molecular modeling to create new compounds with improved properties. By understanding the binding mode of a lead compound, medicinal chemists can make targeted structural modifications to enhance its potency and selectivity.

One common strategy is the rigidification of a flexible molecular scaffold. nih.gov This approach can lock the molecule into its most active conformation, improving binding affinity and leading to nanomolar cellular potency. nih.gov Another strategy involves designing inhibitors that selectively target mutant enzymes over their wild-type counterparts, which is crucial for overcoming drug resistance. This can be achieved by exploiting subtle differences in the active sites, allowing for the design of compounds with a high selectivity index. A bioinformatic-driven approach can lead to the identification of potent and selective inhibitors, paving the way for future optimization. nih.gov These design strategies are essential for developing next-generation therapeutics with superior efficacy.

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological function. Fluorine substitution is known to have a profound impact on molecular conformation. soton.ac.uk For derivatives containing a difluoromethoxy group, there can be a delicate equilibrium between different conformations, such as coplanar and orthogonal arrangements relative to an aromatic ring. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. 3D-QSAR models, in particular, are powerful tools for predicting the activity of novel molecules before they are synthesized.

In a typical 3D-QSAR study, a series of derivatives is analyzed to build a predictive model. Methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. mdpi.com These methods generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. For example, a study on 2-difluoromethylbenzimidazole derivatives as potential PI3Kα inhibitors yielded robust 3D-QSAR models with excellent predictive capabilities. mdpi.com

The statistical significance of a QSAR model is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. nih.gov These models allow researchers to understand the structural requirements for activity and to design new compounds with potentially enhanced potency. nih.gov

Table 1: Example of 3D-QSAR Model Validation Statistics for PI3Kα Inhibitors

| Model | q² (Cross-Validated r²) | r² (Non-Cross-Validated r²) |

|---|---|---|

| CoMFA | 0.797 | 0.996 |

| CoMSIA | 0.567 | 0.960 |

This table presents validation data from a study on 2-difluoromethylbenzimidazole derivatives, demonstrating the statistical robustness of the generated 3D-QSAR models. mdpi.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural analysis of 4-(difluoromethoxy)-3-ethoxybenzaldehyde, offering detailed insights into the proton, carbon, and fluorine environments within the molecule.

The ¹H NMR spectrum provides a distinct fingerprint of the proton nuclei. The aldehyde proton (-CHO) characteristically appears as a singlet in the downfield region, typically around 9.8 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the aromatic ring exhibit complex splitting patterns based on their positions relative to the electron-donating ethoxy and difluoromethoxy groups and the electron-withdrawing aldehyde group.

The difluoromethoxy group's proton (-OCHF₂) presents a unique signature: a triplet, resulting from coupling with the two adjacent fluorine atoms. The ethoxy group (-OCH₂CH₃) is readily identified by a quartet for the methylene (B1212753) protons (CH₂) coupled to the methyl protons, and a triplet for the terminal methyl protons (CH₃) coupled to the methylene protons.

Table 1: Representative ¹H NMR Spectral Data for this compound Moiety

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Aldehyde H (CHO) | ~9.8 | s (singlet) | - |

| Aromatic H | ~7.4-7.2 | m (multiplet) | - |

| Difluoromethoxy H (OCHF₂) | ~6.6 | t (triplet) | ~75 |

| Ethoxy H (OCH₂) | ~4.2 | q (quartet) | ~7.0 |

| Ethoxy H (CH₃) | ~1.5 | t (triplet) | ~7.0 |

Note: Exact chemical shifts can vary based on solvent and instrument frequency. Data is compiled from analysis of structurally similar compounds.

¹³C NMR spectroscopy maps the carbon framework of the molecule. The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing around 191 ppm. The aromatic carbons show a range of signals between approximately 110 and 155 ppm, with their specific shifts influenced by the attached substituents. A key diagnostic signal is the carbon of the difluoromethoxy group (-OCHF₂), which appears as a triplet due to one-bond coupling with the two fluorine atoms. rsc.org The carbons of the ethoxy group are found in the upfield region of the spectrum. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for this compound Moiety

| Carbon Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Aldehyde C (CHO) | ~191 | s (singlet) | - |

| Aromatic C (quaternary) | ~155-130 | m (multiplet) | - |

| Aromatic C (CH) | ~125-110 | m (multiplet) | - |

| Difluoromethoxy C (OCHF₂) | ~116 | t (triplet) | ~260 |

| Ethoxy C (OCH₂) | ~65 | s (singlet) | - |

| Ethoxy C (CH₃) | ~15 | s (singlet) | - |

Note: Data is compiled from analysis of structurally similar compounds containing the title moiety. rsc.org

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. For this compound, the spectrum shows a signal for the two equivalent fluorine atoms of the -OCHF₂ group. This signal appears as a doublet, a result of its coupling to the single proton in the same group. In deuterated chloroform (B151607) (CDCl₃), this signal is typically observed at approximately -82.5 ppm. rsc.org

Table 3: Representative ¹⁹F NMR Spectral Data

| Fluorine Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Difluoromethoxy F (-OCHF₂) | ~-82.5 | d (doublet) | ~75 |

Note: Data is derived from a representative compound containing the 4-(difluoromethoxy)phenyl moiety. rsc.org

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings. For this molecule, COSY would show correlations between the ethoxy methylene (CH₂) and methyl (CH₃) protons, as well as between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. It would link the aldehyde proton to the aldehyde carbon, the aromatic protons to their respective carbons, and the protons of the ethoxy and difluoromethoxy groups to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the substituents to the correct positions on the benzene (B151609) ring. For instance, HMBC could show a correlation from the aldehyde proton to the aromatic C1 carbon, confirming its attachment.

These 2D techniques are routinely used in the characterization of novel substituted benzaldehydes to provide unambiguous structural proof. rsc.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. The molecular formula is C₁₀H₁₀F₂O₃, with a monoisotopic mass of approximately 216.06 g/mol . uni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high precision. In typical analyses, protonated molecules or other adducts are observed.

Table 4: Predicted Mass Spectrometry Data for C₁₀H₁₀F₂O₃

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₀H₁₁F₂O₃]⁺ | 217.06708 |

| [M+Na]⁺ | [C₁₀H₁₀F₂O₃Na]⁺ | 239.04902 |

| [M+K]⁺ | [C₁₀H₁₀F₂O₃K]⁺ | 255.02296 |

| [M-H]⁻ | [C₁₀H₉F₂O₃]⁻ | 215.05252 |

Source: Predicted data from PubChem. uni.lu

Fragmentation analysis (MS/MS) can further probe the structure by breaking the molecule into smaller, identifiable pieces, providing additional structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule based on their characteristic vibrational frequencies. The spectrum of this compound is dominated by strong absorptions corresponding to the aldehyde and ether groups.

Table 5: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| C-H (Aldehyde) | Stretch | ~2850 and ~2750 |

| C=O (Aldehyde) | Stretch | ~1700 (strong) |

| C=C (Aromatic) | Stretch | ~1600 and ~1500 |

| C-O (Aryl Ether) | Stretch | ~1250 |

| C-F (Difluoromethoxy) | Stretch | ~1100-1000 |

Note: Frequencies are approximate and based on data for analogous compounds.

The strong carbonyl (C=O) stretch is one of the most prominent features in the spectrum. The presence of aromatic C=C stretching bands confirms the benzene ring, while strong C-O and C-F stretching bands confirm the ether and difluoromethoxy functionalities, respectively.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing, which is invaluable for confirming molecular structure and understanding intermolecular interactions.

As of the latest available data, there are no published reports of the single-crystal X-ray structure of this compound. The successful application of this technique requires the compound to be grown as a single, high-quality crystal, a process that can be challenging. Without experimental crystallographic data, the exact solid-state conformation and packing arrangement of this molecule remains undetermined.

For illustrative purposes, a general data table that would be generated from such an analysis is presented below. Please note, the values in this table are placeholders and not actual experimental data for the compound.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Value | Description |

| Empirical Formula | C₁₀H₁₀F₂O₃ | The elemental composition of the molecule. |

| Formula Weight | 216.18 g/mol | The molar mass of the compound. |

| Crystal System | Orthorhombic | A crystal system defined by three unequal axes at right angles. |

| Space Group | P2₁2₁2₁ | The symmetry group of the crystal lattice. |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å | The lengths of the sides of the unit cell. (Values are placeholders). |

| Volume | V ų | The volume of the unit cell. (Value is a placeholder). |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | ρ g/cm³ | The calculated density of the crystal. (Value is a placeholder). |

| R-factor | R₁ | A measure of the agreement between the crystallographic model and the data. |

Note: This table is a template and does not represent real experimental data for this compound.

Future Research Directions and Emerging Applications

The distinct chemical architecture of 4-(difluoromethoxy)-3-ethoxybenzaldehyde, characterized by its unique combination of functional groups, establishes it as a valuable building block for creating more complex molecules. Future research is aimed at leveraging its potential through the development of innovative synthesis methods, the creation of new bioactive compounds, and its use in material sciences. In-depth studies into the pharmacokinetic, pharmacodynamic, and toxicological profiles of its derivatives will be essential for their potential clinical and industrial applications.

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | Maximizes rate, minimizes decomposition |

| Solvent | DMF or Ethanol | Polarity affects substitution efficiency |

| Catalyst | Acetic Acid (5 mol%) | Enhances electrophilicity of aldehyde |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro